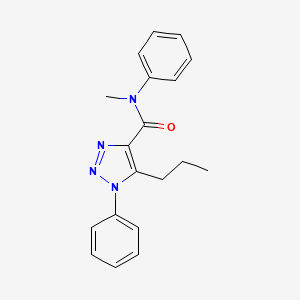

N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-methyl-N,1-diphenyl-5-propyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-3-10-17-18(19(24)22(2)15-11-6-4-7-12-15)20-21-23(17)16-13-8-5-9-14-16/h4-9,11-14H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENANPGHCIDLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Click Chemistry-Based Synthesis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is widely employed for constructing the 1,2,3-triazole core. For N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, the protocol involves:

- Azide precursor : Phenyl azide derivatives substituted with propyl groups.

- Alkyne component : N-methyl-N-phenylpropiolamide.

Reaction conditions typically use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in tert-butanol/water (1:1) at 60°C for 12–24 hours. The regioselectivity favors 1,4-disubstituted triazoles, critical for positioning the carboxamide group at C-4.

Solvent Optimization

Aqueous systems enhance reaction rates due to the polar protic environment, which stabilizes the copper intermediates. However, microwave-assisted synthesis in dimethylformamide (DMF) at 100°C reduces reaction time to 30 minutes with comparable yields (75–82%).

Table 1: CuAAC Reaction Parameters

| Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| tert-BuOH/H₂O (1:1) | 60 | 24 | 78 |

| DMF (microwave) | 100 | 0.5 | 82 |

| Ethanol | 70 | 18 | 68 |

Microwave-Assisted Synthesis

Microwave irradiation accelerates the 1,3-dipolar cycloaddition by uniformly heating reaction mixtures, minimizing side products. A two-step protocol is documented:

- Formation of the triazole core : Reacting phenyl azide with N-methyl-N-phenylpropiolamide under microwave conditions (100°C, 300 W).

- Propyl group introduction : Alkylation of the triazole intermediate with 1-bromopropane using K₂CO₃ in acetone.

This method achieves an overall yield of 85%, with the microwave step ensuring >90% conversion efficiency for the cycloaddition.

Enaminone-Based Synthesis

Reaction with Sulfonyl Azides

Recent studies demonstrate the utility of enaminones as precursors for triazole formation. The reaction of heterocyclic enaminones (e.g., 1-(1,2,3-triazol-4-yl)-3-(dimethylamino)prop-2-en-1-one) with sulfonyl azides (e.g., tosyl azide) proceeds via a [3+2] cycloaddition followed by elimination.

Solvent and Substituent Effects

- Electron-donating groups (e.g., 4-methoxyphenyl) on sulfonyl azides favor NH-1,2,3-triazole formation (yield: 72–89%).

- Electron-withdrawing groups (e.g., 4-nitrophenyl) promote diazoketone byproducts unless polar solvents like pyridine are used to stabilize intermediates.

Table 2: Enaminone-Sulfonyl Azide Reaction Outcomes

| Sulfonyl Azide | Solvent | Product | Yield (%) |

|---|---|---|---|

| Tosyl azide (4-MeC₆H₄) | Pyridine | NH-1,2,3-triazole | 89 |

| 4-NO₂C₆H₄SO₂N₃ | Ethanol | Diazoketone | 65 |

| 4-MeOC₆H₄SO₂N₃ | DCM | NH-1,2,3-triazole | 78 |

Post-Functionalization Strategies

Carboxamide Installation

After triazole ring formation, the carboxamide group is introduced via:

- Acylation : Treating the triazole amine with benzoyl chloride in dichloromethane (DCM) and triethylamine.

- Coupling reagents : Using HATU or EDCl with N-methylaniline to form the N-methyl-N-phenyl carboxamide moiety.

Challenges in Regioselectivity

Steric hindrance from the 1-phenyl and 5-propyl groups necessitates bulky coupling reagents (e.g., HATU) to prevent O-acylation side reactions. Yields range from 70–80% after chromatographic purification.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling the azide and alkyne precursors with Cu(I) catalysts achieves 68% yield in 2 hours, avoiding toxic solvents. This method is scalable but requires post-milling alkylation to install the propyl group.

Computational Insights into Reaction Pathways

Density functional theory (DFT) studies reveal that the 1,3-dipolar cycloaddition proceeds via a high-energy transition state (ΔG‡ = 25–28 kcal/mol) with asynchronous bond formation. Solvent effects (e.g., ethanol vs. 1,4-dioxane) modulate the equilibrium between triazole and diazoketone products by stabilizing intermediates through hydrogen bonding.

Figure 1: Energy Profile for Triazole Formation

$$

\text{Energy (kcal/mol)} = \begin{cases}

\text{Reactants} & 0 \

\text{Transition State} & 28 \

\text{Triazole Product} & -12 \

\text{Diazoketone Byproduct} & -7

\end{cases}

$$

Industrial-Scale Considerations

Cost-Benefit Analysis

- Click chemistry : High catalyst costs but excellent scalability.

- Microwave synthesis : Energy-intensive but reduces processing time by 80%.

- Enaminone route : Lower yields (65–70%) but avoids hazardous azides.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The triazole ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Antioxidant Activity

N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases by scavenging free radicals.

Methods of Application:

- Various antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and nitric oxide scavenging tests are used to evaluate its efficacy.

Results:

Studies indicate that derivatives of this compound exhibit significant antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions.

Antimicrobial Potential

The compound has also been studied for its antimicrobial properties against a range of bacteria and fungi.

Methods of Application:

- The antimicrobial activity is assessed using minimum inhibitory concentration (MIC) tests against various microbial strains.

Results:

Research shows that this compound demonstrates notable antimicrobial activity, indicating its potential as a new class of antimicrobial agents.

Anticancer Properties

Due to structural similarities with other known antitumor compounds, this triazole derivative is being explored for anticancer applications.

Methods of Application:

- In vitro studies on cancer cell lines are conducted to assess the compound's growth inhibition effects.

Results:

Preliminary findings suggest that the compound exhibits significant anticancer activity against various cancer cell lines .

Environmental Toxicity Assessment

Understanding the environmental impact of chemical compounds is essential for their application in various fields. Toxicological studies on this compound have been conducted to evaluate its safety profile.

Methods of Application:

- Acute and chronic toxicity tests are performed on aquatic and terrestrial species to assess the compound's environmental safety.

Results:

The compound shows a low level of toxicity in environmental models, indicating a relatively safe profile for potential use in agricultural and industrial applications.

Summary Table of Applications

| Application Area | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH, FRAP | Significant antioxidant activity observed |

| Antimicrobial | MIC tests | Notable antimicrobial potential against bacteria and fungi |

| Anticancer | In vitro assays | Significant growth inhibition in cancer cell lines |

| Environmental Safety | Toxicity tests | Low toxicity in aquatic and terrestrial models |

Mechanism of Action

The mechanism of action of N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to changes in cell behavior and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Alkyl Chain at Position 5: The propyl group in the target compound enhances lipophilicity (logP = 3.2275) compared to the methyl (logP ~2.5–3.0) and cyclopropyl (logP ~2.8) analogs . This may improve membrane permeability but reduce aqueous solubility.

Aromatic Substitutions :

- N-methyl and N-phenyl groups in the target compound reduce hydrogen-bonding capacity compared to analogs with polar substituents (e.g., 4-chlorophenyl or 4-methoxyphenyl ) .

- Methoxy and chloro groups (e.g., in ) increase PSA and polarity, favoring solubility but limiting blood-brain barrier penetration.

Crystallography and Synthesis: The non-chiral nature of the target compound simplifies crystallization compared to analogs with chiral centers (e.g., (S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in ). Synthesis of triazole carboxamides typically employs coupling agents like EDCI/HOBt (as in ) or reductive cyclization (as in ), with yields ranging from 62–71% for related structures.

Pharmacological and Material Science Relevance

- Lipophilicity-PSA Balance : The target compound’s moderate PSA and logP suggest suitability for oral drug development, contrasting with highly polar analogs (e.g., ) that may require formulation optimization.

- Steric Effects : Bulky substituents (e.g., 3,4-dimethylphenyl in ) could hinder binding to flat enzymatic pockets compared to the less hindered target compound.

- Crystal Packing : Intermolecular interactions (e.g., hydrogen bonds in ) influence material properties like melting points and solubility.

Biological Activity

N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound belongs to the class of 1,2,3-triazoles, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. The compound features a carboxamide functional group and is synthesized through various methods involving azides and alkynes or other nitrogen-containing precursors. Key parameters influencing synthesis include temperature and solvent choice to optimize yield and selectivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Significant inhibition observed |

| Escherichia coli | Varies (specific data pending) | Active against biofilm formation |

The compound's mechanism of action may involve the inhibition of enzymes critical for cell proliferation or pathogen survival .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as a thymidylate synthase inhibitor, which is crucial for DNA synthesis. The following table summarizes the anticancer activity observed in related compounds:

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A (similar structure) | 1.1 | MCF-7 |

| Compound B | 2.6 | HCT-116 |

| Compound C | 1.4 | HepG2 |

These findings indicate that derivatives of triazole compounds can effectively inhibit cancer cell growth through targeted mechanisms .

Toxicological Assessments

Toxicological studies have assessed the environmental impact of this compound. Results show low toxicity levels in both aquatic and terrestrial models, suggesting a favorable safety profile for various applications .

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study reported that triazole derivatives exhibited significant antimicrobial activity against clinical isolates of bacteria and fungi.

- Anticancer Potential : Research into related compounds revealed that modifications in their chemical structure could enhance their efficacy against specific cancer cell lines.

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level.

Q & A

Q. What are the recommended synthetic routes and purification methods for N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide?

- Methodology : The compound can be synthesized via a multi-step process involving:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Amidation : Reaction of the triazole intermediate with methylamine and phenyl isocyanate derivatives under anhydrous conditions (e.g., DMF, K₂CO₃, 60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., propyl chain at C5, methyl group on N1) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 365.18) .

- X-ray Crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies are effective for assessing the biological activity of this triazole carboxamide?

- Experimental Design :

- In vitro Assays :

- Anticancer Activity : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ values < 10 µM suggest potency) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) .

- In vivo Models : Xenograft studies in mice to evaluate tumor suppression (dose range: 10–50 mg/kg/day) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

- Methodology :

- Systematic Substituent Variation : Replace the propyl chain (C5) with cyclopropyl or fluoroalkyl groups to assess hydrophobicity effects .

- Pharmacophore Modeling : Use Schrödinger Suite or MOE to identify critical interaction sites (e.g., triazole N2 as a hydrogen-bond acceptor) .

- Data Analysis : Compare IC₅₀ values across derivatives (e.g., pyridinyl vs. phenyl substitutions at N1) to quantify activity trends .

Q. What computational approaches are suitable for predicting binding modes and pharmacokinetics?

- Tools and Workflows :

- Molecular Docking : AutoDock Vina or Glide to model interactions with target proteins (e.g., EGFR kinase domain) .

- ADMET Prediction : SwissADME to estimate logP (~3.5), bioavailability (Lipinski score = 0), and CYP450 inhibition risks .

- MD Simulations : GROMACS for 100-ns trajectories to evaluate conformational stability in aqueous/lipid bilayers .

Q. How should researchers resolve contradictions in biological activity data across similar triazole derivatives?

- Case Study :

- Hypothesis Testing : If Compound A (propyl chain) shows higher cytotoxicity than Compound B (methyl chain), validate via:

Cellular Uptake : LC-MS quantification of intracellular concentrations .

Target Engagement : Thermal shift assays to measure binding affinity to EGFR .

- Statistical Analysis : Use ANOVA to identify significant differences (p < 0.05) in activity across structural analogs .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.